molecular formula C18H27BClNO2 B3115436 3-Chloro-4-(piperidinoaminomethyl)phenylboronic acid, pinacol ester CAS No. 2096341-25-0

3-Chloro-4-(piperidinoaminomethyl)phenylboronic acid, pinacol ester

Cat. No.: B3115436
CAS No.: 2096341-25-0
M. Wt: 335.7
InChI Key: SZRKGNRXEDBASD-UHFFFAOYSA-N
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Description

3-Chloro-4-(piperidinoaminomethyl)phenylboronic acid, pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound features a boronic acid ester functional group, which is known for its stability and reactivity in cross-coupling reactions. The presence of a piperidine moiety and a chloro substituent on the aromatic ring adds to its versatility in various chemical transformations.

Mechanism of Action

Target of Action

Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .

Mode of Action

The compound’s mode of action is primarily through its participation in various chemical reactions. One potential reaction involving this compound is a Suzuki-Miyaura coupling reaction . This reaction utilizes a palladium catalyst to create a carbon-carbon bond between the boronic acid and another aryl or vinyl halide .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key biochemical pathway involving this compound. This reaction is a type of palladium-catalyzed cross-coupling, which is widely used in organic synthesis to form carbon-carbon bonds .

Pharmacokinetics

It’s worth noting that boronic esters, in general, are usually bench stable, easy to purify, and often even commercially available . These features are attractive for chemical transformations, where the valuable boron moiety remains in the product .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This reaction is valuable in the synthesis of complex organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of boronic esters can pose challenges, considering the removal of the boron moiety at the end of a sequence if required . While boranes undergo efficient protodeboronation with propionic acid by protonolysis or hydrogenation at elevated temperatures, boronic esters usually do not .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(piperidinoaminomethyl)phenylboronic acid, pinacol ester typically involves the following steps:

    Formation of the Boronic Acid Intermediate: The starting material, 3-chloro-4-(aminomethyl)phenylboronic acid, is synthesized through a series of reactions, including halogenation and amination.

    Esterification: The boronic acid intermediate is then reacted with pinacol in the presence of a dehydrating agent to form the pinacol ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control, which are crucial for maintaining reaction conditions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(piperidinoaminomethyl)phenylboronic acid, pinacol ester undergoes various chemical reactions, including:

    Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

    Substitution: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

    Phenols: Resulting from oxidation.

    Substituted Aromatics: From nucleophilic substitution reactions.

Scientific Research Applications

3-Chloro-4-(piperidinoaminomethyl)phenylboronic acid, pinacol ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid, Pinacol Ester: Lacks the chloro and piperidine substituents.

    4-Chlorophenylboronic Acid, Pinacol Ester: Similar but without the piperidine moiety.

    4-(Piperidinoaminomethyl)phenylboronic Acid, Pinacol Ester: Similar but without the chloro substituent.

Uniqueness

3-Chloro-4-(piperidinoaminomethyl)phenylboronic acid, pinacol ester is unique due to the combination of its chloro and piperidine substituents, which enhance its reactivity and versatility in various chemical reactions.

Properties

IUPAC Name

1-[[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BClNO2/c1-17(2)18(3,4)23-19(22-17)15-9-8-14(16(20)12-15)13-21-10-6-5-7-11-21/h8-9,12H,5-7,10-11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRKGNRXEDBASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN3CCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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